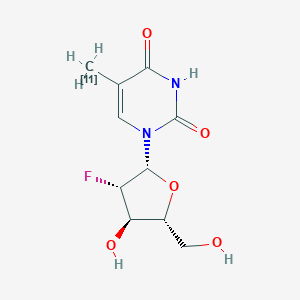
4,4',4''-(Phosphinylidynetri-2,1-ethanediyl)tris(1-ethylpyridinium) triiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4',4''-(Phosphinylidynetri-2,1-ethanediyl)tris(1-ethylpyridinium) triiodide, commonly known as PET, is a highly polar and water-soluble compound that has been extensively studied for its potential applications in various scientific fields. PET is a triiodide salt that contains a central phosphorous atom, which is covalently bonded to three pyridinium rings. The compound has been shown to possess unique physicochemical properties that make it an attractive candidate for a wide range of applications, including biomedical research, catalysis, and materials science.
Mecanismo De Acción
The mechanism of action of PET is not fully understood, but it is believed to involve the disruption of cellular membranes and the inhibition of key enzymes involved in cellular metabolism. PET has been shown to interact with a variety of cellular targets, including DNA, RNA, and proteins. The compound has also been shown to possess potent ionophoric activity, which may contribute to its antimicrobial and antifungal properties.
Biochemical and Physiological Effects:
PET has been shown to possess a variety of biochemical and physiological effects, including the inhibition of cellular respiration, the disruption of cellular membranes, and the inhibition of key enzymes involved in cellular metabolism. The compound has also been shown to possess potent antioxidant activity, making it a potential candidate for the treatment of various oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PET has several advantages as a research tool, including its high water solubility, its potent antimicrobial and antifungal properties, and its ability to interact with a variety of cellular targets. However, PET also has some limitations, including its relatively high cost and the potential for toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on PET, including the development of new PET-based antibiotics and antifungal agents, the investigation of the compound's potential as a cancer therapy, and the development of new PET-based materials for use in catalysis and materials science. In addition, further research is needed to fully understand the mechanism of action of PET and to identify any potential side effects or toxicity associated with its use.
Métodos De Síntesis
PET can be synthesized using a variety of methods, including the reaction of triethylphosphine with iodine in the presence of pyridine. The resulting PET salt can be purified using a variety of techniques, including recrystallization and column chromatography. The synthesis of PET is relatively straightforward and can be performed on a large scale, making it an attractive compound for industrial applications.
Aplicaciones Científicas De Investigación
PET has been extensively studied for its potential applications in biomedical research. The compound has been shown to possess potent antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. PET has also been shown to possess potent antitumor activity, making it a potential candidate for the development of new cancer therapies. In addition, PET has been shown to possess potent antioxidant activity, making it a potential candidate for the treatment of various oxidative stress-related diseases.
Propiedades
Número CAS |
172421-42-0 |
|---|---|
Fórmula molecular |
C27H39I3N3OP |
Peso molecular |
833.3 g/mol |
Nombre IUPAC |
4-[2-[bis[2-(1-ethylpyridin-1-ium-4-yl)ethyl]phosphoryl]ethyl]-1-ethylpyridin-1-ium;triiodide |
InChI |
InChI=1S/C27H39N3OP.3HI/c1-4-28-16-7-25(8-17-28)13-22-32(31,23-14-26-9-18-29(5-2)19-10-26)24-15-27-11-20-30(6-3)21-12-27;;;/h7-12,16-21H,4-6,13-15,22-24H2,1-3H3;3*1H/q+3;;;/p-3 |
Clave InChI |
MYGFCVWMALLUJH-UHFFFAOYSA-K |
SMILES |
CC[N+]1=CC=C(C=C1)CCP(=O)(CCC2=CC=[N+](C=C2)CC)CCC3=CC=[N+](C=C3)CC.[I-].[I-].[I-] |
SMILES canónico |
CC[N+]1=CC=C(C=C1)CCP(=O)(CCC2=CC=[N+](C=C2)CC)CCC3=CC=[N+](C=C3)CC.[I-].[I-].[I-] |
Sinónimos |
4-[2-[bis[2-(1-ethylpyridin-4-yl)ethyl]phosphoryl]ethyl]-1-ethyl-pyrid ine triiodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)
![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)

![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)


![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)

![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)
![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)
